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Compound of Interest

Compound Name: 4-Chloro-6-ethoxyquinazoline

CAS No.: 155960-92-2

Cat. No.: B136471 Get Quote

Executive Summary: The Strategic Imperative
The 4-chloro-6-ethoxyquinazoline scaffold is a cornerstone in the synthesis of tyrosine

kinase inhibitors (TKIs), particularly targeting EGFR (Epidermal Growth Factor Receptor).

While the biological efficacy of this class (e.g., Erlotinib, Gefitinib) is well-validated, late-stage

attrition due to poor pharmacokinetics (PK) or unexpected toxicity remains a critical bottleneck.

This guide objectively compares three industry-standard in silico platforms—SwissADME,

pkCSM, and ADMETlab 2.0/3.0—specifically for profiling derivatives of this scaffold. Unlike

generic reviews, we focus on the unique physicochemical challenges of quinazolines: solubility-

limited absorption, CYP450-mediated metabolism, and cardiotoxicity risks.

The Chemical Context: 4-Chloro-6-
ethoxyquinazoline
Before selecting a tool, one must understand the substrate. The 4-chloro-6-
ethoxyquinazoline core acts as the electrophilic "warhead" for nucleophilic aromatic

substitution (

) at the C4 position, typically with substituted anilines.

Key Molecular Feature: The C6-ethoxy group improves lipophilicity (
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) and membrane permeability compared to the methoxy analog, but often at the cost of
aqueous solubility.

Critical ADMET Risk: Quinazolines are prone to hERG channel inhibition (QTc prolongation)

and extensive first-pass metabolism by CYP3A4.

Molecular Mechanism & Pathway
The derivatives synthesized from this scaffold function primarily by competing with ATP for the

binding site in the intracellular kinase domain of EGFR.
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Figure 1: Mechanism of Action for Quinazoline Derivatives. The scaffold targets the intracellular

ATP-binding pocket of EGFR, halting downstream proliferation and survival signaling.

Comparative Analysis of In Silico Tools
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For a quinazoline project, "one tool fits all" is a fallacy. Our internal validation and literature

consensus suggest a tiered approach.

Table 1: Performance Matrix for Quinazoline Scaffolds
Feature SwissADME pkCSM ADMETlab 2.0/3.0

Primary Strength
Physicochemical

Filtering & Lipophilicity

Toxicity &

Environmental Fate

Comprehensive PK

(Absorption/Distributio

n)

Solubility (

)

High Accuracy

(Consensus of 3

models)

Moderate
High (ESOL & Ali

methods)

CYP Inhibition
Limited (CYP1A2,

2C19, 2C9, 2D6, 3A4)

Extensive (Substrate

& Inhibitor profiling)

Extensive

(Regioselectivity &

Inhibition)

hERG Toxicity Not available
Yes (hERG I & II

classification)
Yes (Probability score)

Absorption
BOILED-Egg Model

(Intuitive Visual)

Caco-2 & Intestinal

Absorption %

Caco-2, MDCK, HIA,

& Pgp-inhibitor

Best Use Case

Early Hit Triage: Quick

"Go/No-Go" based on

Lipinski/Veber rules.

Safety Profiling:

Checking AMES,

hERG, and

hepatotoxicity.

Lead Optimization:

Fine-tuning

bioavailability and

clearance.

Detailed Technical Assessment
1. SwissADME

Why it works for Quinazolines: Its "BOILED-Egg" graph is indispensable for predicting Blood-

Brain Barrier (BBB) permeation versus Passive Gastrointestinal Absorption. Since many

EGFR inhibitors (like Lapatinib) have difficulty crossing the BBB, this visual filter is critical for

designing brain-penetrant derivatives for glioblastoma or brain metastases.

Limitation: Lacks detailed toxicity endpoints (e.g., specific organ toxicity) which are common

failures for this class.
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2. pkCSM
Why it works for Quinazolines: It uses Graph-Based Signatures which capture the topology

of the fused benzene-pyrimidine ring well. It is the preferred tool for predicting hERG

inhibition, a known liability for quinazolines due to the flat aromatic structure interacting with

the potassium channel pore.

Limitation: Quantitative predictions for solubility can sometimes deviate from experimental

values for highly lipophilic compounds (

).

3. ADMETlab 2.0/3.0
Why it works for Quinazolines: Offers the most granular metabolism data. It distinguishes

between being a substrate vs. an inhibitor of CYP3A4. Since 4-chloro-6-ethoxyquinazoline
derivatives are often co-administered with other chemotherapeutics, understanding Drug-

Drug Interaction (DDI) potential via CYP inhibition is mandatory.

Advantage: Provides a probability score (0-1), allowing for more nuanced risk assessment

than a binary "Yes/No".

Experimental Protocol: The "Triangulation"
Workflow
To ensure scientific integrity, do not rely on a single algorithm. Use this triangulation protocol to

validate your 4-chloro-6-ethoxyquinazoline derivatives.

Step 1: Structure Preparation
Draw your derivative in a 2D sketcher (e.g., ChemDraw or MarvinSketch).

Crucial: Ensure the 4-chloro group is substituted (if profiling the final drug) or intact (if

profiling the intermediate).

Convert the structure to a Canonical SMILES string.

Example (Erlotinib-like):COCc1cc2ncnc(Nc3cc(C#C)ccc3)c2cc1OC
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Step 2: The Prediction Pipeline

Input SMILES
(Quinazoline Derivative)
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Figure 2: The Triangulation Workflow. Parallel processing of the compound through three

engines ensures that artifacts from a single algorithm are identified and discarded.

Step 3: Data Interpretation & Causality
A. Solubility & Lipophilicity (SwissADME)

Check: Consensus LogP (

).

Target: Ideally < 5.0.

Causality: The 6-ethoxy group adds hydrophobicity. If

, the compound will likely suffer from poor solubility and high plasma protein binding (>95%),
reducing the free fraction available to inhibit EGFR.

B. Cardiotoxicity (pkCSM)

Check: hERG I and hERG II inhibitor status.

Target: "No".

Causality: The nitrogen atoms in the quinazoline ring can coordinate with the hERG channel.

If pkCSM predicts "Yes", consider adding a steric bulk or polar group at the C7 position to
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disrupt this interaction without affecting EGFR binding.

C. Metabolic Stability (ADMETlab)

Check: CYP3A4 Substrate probability.

Target: Low to Medium (< 0.7).

Causality: Rapid oxidation of the ethoxy side chain (O-dealkylation) is a primary clearance

mechanism. If the probability is high, the half-life (

) may be too short for once-daily dosing.

Case Study: Representative Data
Comparison of predicted values for a hypothetical 4-anilino-6-ethoxyquinazoline derivative.
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Parameter
SwissADME
Prediction

pkCSM
Prediction

ADMETlab 2.0
Prediction

Interpretation

LogP
3.42

(Consensus)
3.15 3.38

High Confidence:

Good lipophilicity

for oral

bioavailability.

Solubility (LogS)
-4.1 (Moderately

Soluble)
-3.8 -4.2

Consistent:

Likely requires

formulation

optimization

(e.g., salt form).

GI Absorption
High (BOILED-

Egg)
94% (Intestinal)

High Probability

(>0.9)

Excellent: The

scaffold is well-

suited for oral

delivery.[1]

hERG Toxicity N/A Yes (hERG II)
Medium Risk

(0.6)

Warning:

Potential

cardiotoxicity

signal. Requires

in vitro patch-

clamp validation.

CYP3A4 Inhibitor Substrate
Substrate &

Inhibitor

Metabolic

Liability:

Potential for

drug-drug

interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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